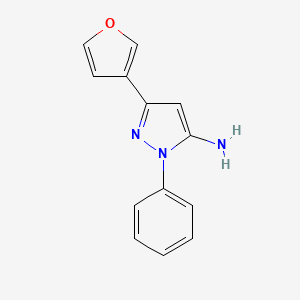

3-(furan-3-yl)-1-phenyl-1H-pyrazol-5-amine

Description

3-(Furan-3-yl)-1-phenyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a furan ring at position 3 and a phenyl group at position 1 of the pyrazole scaffold. Pyrazole derivatives are widely studied for their pharmacological properties, including kinase inhibition and antimicrobial activity. The furan substituent introduces unique electronic and steric effects, distinguishing it from other aryl-substituted pyrazoles .

Properties

IUPAC Name |

5-(furan-3-yl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-13-8-12(10-6-7-17-9-10)15-16(13)11-4-2-1-3-5-11/h1-9H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGJQUITYVFWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=COC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

3-(Furan-3-yl)-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in herbicidal, antifungal, and potential antibacterial applications. This article delves into the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(furan-3-yl)-1-phenyl-1H-pyrazol-5-amine is C13H11N3O, with a molecular weight of approximately 225.25 g/mol. The compound features a pyrazole ring substituted with a furan group at the 3-position and a phenyl group at the 1-position. This unique structural configuration contributes to its biological reactivity and potential therapeutic applications.

Herbicidal and Antifungal Properties

Research indicates that derivatives of 3-(furan-3-yl)-1-phenyl-1H-pyrazol-5-amine exhibit significant herbicidal properties, making them promising candidates for agricultural use. In various studies, the compound has demonstrated effectiveness against several plant pathogens, showcasing its potential as a biopesticide. Additionally, preliminary data suggest antifungal activity against common fungal strains .

Antibacterial Activity

Some studies have indicated that this compound may possess antibacterial properties, although more extensive research is required to establish its efficacy against specific bacterial strains. The binding affinity of 3-(furan-3-yl)-1-phenyl-1H-pyrazol-5-amine to various biological targets suggests interactions with enzymes or receptors involved in microbial inhibition .

Synthesis Methods

Several synthesis methods have been reported for 3-(furan-3-yl)-1-phenyl-1H-pyrazol-5-amine. These include:

- Condensation Reactions : Utilizing furan derivatives with phenylhydrazine under acidic conditions.

- One-Pot Syntheses : Combining multiple reactants in a single reaction vessel to streamline the process.

These methods not only enhance efficiency but also allow for the exploration of various derivatives that may exhibit enhanced biological activities .

Anticancer Potential

In vitro studies have evaluated the anticancer potential of pyrazole derivatives, including those related to 3-(furan-3-yl)-1-phenyl-1H-pyrazol-5-amine. For instance, compounds structurally similar to this pyrazole have shown significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 50 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 20 |

| Compound B | A549 | 30 |

| Compound C | NCI-H460 | 15 |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole compounds are well-documented. Research has shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models . The anti-inflammatory activity of derivatives closely related to 3-(furan-3-yl)-1-phenyl-1H-pyrazol-5-amines has been comparable to established anti-inflammatory drugs.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

| Compound Name | Position 3 Substituent | Position 1 Substituent | Key Structural Features |

|---|---|---|---|

| 3-(Furan-3-yl)-1-phenyl-1H-pyrazol-5-amine | Furan-3-yl | Phenyl | Oxygen-rich furan enhances polarity |

| 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | 4-Chlorophenyl | Phenyl | Chlorine improves lipophilicity |

| 3-(3-Trifluoromethylphenyl)-1H-pyrazol-5-amine | 3-Trifluoromethylphenyl | H | CF₃ group increases electronegativity |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Methyl | Phenyl | Compact methyl group reduces steric hindrance |

| 3-(Thiophen-2-yl)-1H-pyrazol-5-amine | Thiophen-2-yl | H | Sulfur atom influences π-conjugation |

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance stability and binding to hydrophobic pockets in biological targets .

- Heterocyclic Substituents (e.g., furan, thiophene) : Modify electronic properties and solubility .

- Steric Effects : Bulky substituents (e.g., CF₃) may hinder molecular packing in crystallography .

Activity Trends :

Physicochemical Properties

Limited data are available for the target compound, but inferences can be made:

- Molecular Weight : ~265 g/mol (estimated for C₁₃H₁₁N₃O).

- Solubility : Moderate in polar solvents due to the furan oxygen.

- Crystallography : Tools like SHELX and ORTEP-3 aid in structural elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.